molecular formula C9H7F3N2 B126541 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine CAS No. 87736-85-4

3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine

Cat. No.: B126541
CAS No.: 87736-85-4
M. Wt: 200.16 g/mol
InChI Key: MZEBDXPEMDZNHB-UHFFFAOYSA-N
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Description

3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine is a diazirine compound characterized by the presence of a trifluoromethyl group and a tolyl group attached to the diazirine ring. Diazirines are known for their utility in photoaffinity labeling, a technique used to study molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine typically involves the following steps:

    Formation of the diazirine ring: This can be achieved by reacting a suitable precursor with a diazo compound under specific conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the tolyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a tolyl halide and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine can undergo various types of chemical reactions, including:

    Photolysis: Upon exposure to UV light, the diazirine ring can cleave to form a reactive carbene intermediate.

    Substitution reactions: The trifluoromethyl and tolyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Photolysis: UV light sources, often in the presence of a solvent like acetonitrile.

    Substitution reactions: Reagents such as halides, nucleophiles, and catalysts like palladium or copper complexes.

Major Products Formed

    Photolysis: Formation of a carbene intermediate that can react with nearby molecules.

    Substitution reactions: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine is used in several scientific research applications:

    Chemistry: As a photoaffinity label to study molecular interactions and binding sites.

    Biology: To investigate protein-ligand interactions and map active sites.

    Medicine: Potential use in drug discovery and development to identify target proteins.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The primary mechanism of action for 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine involves the formation of a reactive carbene intermediate upon photolysis. This carbene can insert into C-H, N-H, and O-H bonds, allowing it to form covalent bonds with nearby molecules. The molecular targets and pathways involved depend on the specific application and the molecules present in the environment.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenyl)-3-(trifluoromethyl)diazirine
  • 3-(Phenyl)-3-(trifluoromethyl)diazirine
  • 3-(4-Chlorophenyl)-3-(trifluoromethyl)diazirine

Uniqueness

3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine is unique due to the presence of both a trifluoromethyl group and a tolyl group, which can influence its reactivity and the types of interactions it can participate in. Compared to other diazirines, it may offer different photochemical properties and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

3-(4-methylphenyl)-3-(trifluoromethyl)diazirine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2/c1-6-2-4-7(5-3-6)8(13-14-8)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEBDXPEMDZNHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(N=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90236598
Record name 3-(4-Tolyl)-3-(trifluoromethyl)diazirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87736-85-4
Record name 3-(4-Tolyl)-3-(trifluoromethyl)diazirine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087736854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Tolyl)-3-(trifluoromethyl)diazirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the implications of the observed elimination and hydrolysis reactions for the use of 3-(4-Tolyl)-3-(trifluoromethyl)diazirine in photoaffinity probes?

A: The study reveals that the photoinsertion products of 3-(4-Tolyl)-3-(trifluoromethyl)diazirine, specifically those resulting from reactions with amines, can undergo further reactions leading to the regeneration of the original amine. [] This finding suggests that in biological systems, where various enzymes and pH conditions exist, the photolabeled targets might be prone to similar elimination and hydrolysis reactions. Consequently, the use of this compound in photoaffinity probes might be limited, particularly for obtaining definitive primary sequence data, as the initial labeling event might be reversed under physiological conditions.

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